![molecular formula C13H17ClFN3S B2809979 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride CAS No. 1216965-35-3](/img/structure/B2809979.png)
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds It features a thiazole ring fused with a benzene ring, substituted with a fluorine atom and an ethylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Ethylpiperazine Moiety: The ethylpiperazine group is introduced through nucleophilic substitution reactions, often using ethylpiperazine and a suitable leaving group on the benzothiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the substituents present on the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ethylpiperazine in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Anti-inflammatory Effects
Research has indicated that derivatives of thiazole compounds exhibit notable anti-inflammatory properties. For instance, modifications to the thiazole structure can lead to enhanced inhibition of inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Anticancer Potential
Thiazole derivatives are widely studied for their anticancer activities. The introduction of specific substituents on the thiazole ring can significantly affect the compound's ability to inhibit cancer cell proliferation. Studies have shown that compounds similar to 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy .
Antimicrobial Properties
Another critical application of this compound lies in its antimicrobial potential. Thiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves interference with microbial cell wall synthesis or function, positioning these compounds as potential candidates for developing new antibiotics .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole-based compounds in clinical and preclinical settings:
These findings underscore the potential of this compound as a versatile therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
- 2-(4-Propylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
- 2-(4-Butylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride
Uniqueness
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is unique due to the presence of the ethylpiperazine moiety, which can influence its biological activity and chemical reactivity. This compound’s specific substitution pattern may result in distinct pharmacological properties compared to its analogs.
Biological Activity
2-(4-Ethylpiperazin-1-yl)-6-fluorobenzo[d]thiazole hydrochloride is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential neuroprotective effects.
- Molecular Formula : C13H17ClFN3S
- Molecular Weight : 301.81 g/mol
- CAS Number : 1216965-35-3
Antimicrobial Activity
Research indicates that compounds in the benzothiazole class, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiazole derivatives against a range of pathogens, demonstrating that certain derivatives possess notable antibacterial and antifungal activity. For instance, compounds showed minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria, with some derivatives outperforming traditional antibiotics like chloramphenicol and ketoconazole in specific contexts .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Compound A | 100 | Antibacterial |
Compound B | 200 | Antifungal |
Compound C | 400 | Antibacterial |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various studies. Compounds containing the thiazole ring have shown effectiveness in inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
This compound is also being investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease. Research has indicated that benzothiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby potentially enhancing cholinergic function in the brain. In vitro studies have demonstrated promising AChE inhibitory activity for related compounds, which may lead to therapeutic applications for cognitive disorders .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized a series of benzothiazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant inhibition of AChE with an IC50 value indicating strong potential as a treatment for cognitive decline associated with Alzheimer's disease .
- Antimicrobial Testing : In another study focusing on thiazole derivatives, the compound was tested against various bacterial strains, showing varying degrees of effectiveness. The results highlighted its potential as a lead compound for developing new antimicrobial agents .
- Inflammation Model Studies : Animal models have been employed to assess the anti-inflammatory effects of similar compounds, showing reduced levels of inflammatory markers following treatment with benzothiazole derivatives .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-6-fluoro-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S.ClH/c1-2-16-5-7-17(8-6-16)13-15-11-4-3-10(14)9-12(11)18-13;/h3-4,9H,2,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMZVVKGVGPXPPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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